molecular formula C16H17FN2O3S2 B4727326 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide

Cat. No.: B4727326
M. Wt: 368.5 g/mol
InChI Key: AFJSWAFKKLBQEL-UHFFFAOYSA-N
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Description

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the aniline and acetamide precursors, followed by the introduction of the fluorine, methylsulfonyl, and methylsulfanyl groups through various substitution reactions. Common reagents used in these steps include fluorinating agents, sulfonyl chlorides, and thiol compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of reagents and minimizing waste to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. The fluorine and sulfonyl groups can enhance binding affinity to certain enzymes or receptors, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluoroanilino)-N-(3-methylphenyl)acetamide
  • 2-(2-chloro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
  • 2-(2-fluoro-N-methylsulfonylanilino)-N-(4-methylsulfanylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide stands out due to the specific combination of functional groups that confer unique reactivity and binding properties. The presence of both fluorine and sulfonyl groups enhances its potential as a versatile reagent and a candidate for drug development.

Properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S2/c1-23-13-7-5-6-12(10-13)18-16(20)11-19(24(2,21)22)15-9-4-3-8-14(15)17/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJSWAFKKLBQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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